molecular formula C22H29N3O5S2 B301818 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

Cat. No.: B301818
M. Wt: 479.6 g/mol
InChI Key: DJRMBMBSJCAVOW-UHFFFAOYSA-N
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Description

2-Fluoroaniline . It is a derivative of aniline where the hydrogen at position 2 is substituted by fluorine. This compound has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol .

Preparation Methods

Chemical Reactions Analysis

2-Fluoroaniline: undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as sodium borohydride , and substituting agents like halogens and nitrating agents . Major products formed from these reactions include fluorinated aromatic compounds and various amine derivatives .

Scientific Research Applications

2-Fluoroaniline: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoroaniline exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. The presence of the fluorine atom enhances its reactivity and specificity towards certain biological pathways .

Comparison with Similar Compounds

2-Fluoroaniline: can be compared with other similar compounds such as aniline and other fluoroanilines . Its uniqueness lies in the presence of the fluorine atom at the 2-position, which significantly alters its chemical and physical properties. Similar compounds include:

Properties

Molecular Formula

C22H29N3O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26)

InChI Key

DJRMBMBSJCAVOW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C

Origin of Product

United States

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